N-ethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Description

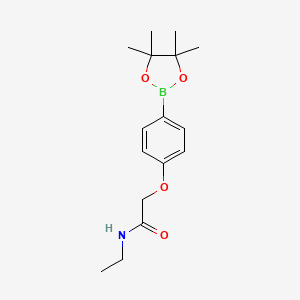

N-ethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a boronate-containing acetamide derivative characterized by an ethyl-substituted amine, a phenoxy linker, and a para-positioned pinacol boronate ester. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in drug discovery and materials science .

Properties

Molecular Formula |

C16H24BNO4 |

|---|---|

Molecular Weight |

305.2 g/mol |

IUPAC Name |

N-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |

InChI |

InChI=1S/C16H24BNO4/c1-6-18-14(19)11-20-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3,(H,18,19) |

InChI Key |

KFOMVDQRLZMPIR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the reaction of 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo several types of chemical reactions, including:

Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl group or the phenoxy ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products

Oxidation: Boronic acids are the major products formed from the oxidation of the dioxaborolane ring.

Substitution: Depending on the substituent introduced, various substituted phenoxyacetamides can be obtained.

Scientific Research Applications

N-ethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity . This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Variations in Amine Substituents

The ethyl group on the acetamide nitrogen distinguishes this compound from analogs with alternative substituents:

- N-Methyl derivative (CAS 1256359-34-8): Smaller methyl group reduces steric hindrance and molecular weight (275.15 g/mol vs.

- N-Isopropyl derivative (CAS 1595290-47-3): Bulkier isopropyl group increases lipophilicity (logP ~2.8 vs. ~2.5 for ethyl), which may improve membrane permeability in biological systems .

Table 1: Substituent Effects on Physical Properties

| Compound (CAS) | Substituent | Molecular Formula | Molecular Weight (g/mol) | logP* |

|---|---|---|---|---|

| N-Ethyl (1256359-87-1) | Ethyl | C17H25BNO4 | 322.20 | ~2.5 |

| N-Methyl (1256359-34-8) | Methyl | C15H22BNO3 | 275.15 | ~1.8 |

| N-Isopropyl (1595290-47-3) | Isopropyl | C17H26BNO4 | 319.20 | ~2.8 |

| N-Cyclopentyl (2056919-34-5) | Cyclopentyl | C18H26BNO4 | 331.23 | ~3.1 |

*Estimated using fragment-based methods.

Boronate Position and Reactivity

The para-substituted boronate group in the target compound contrasts with meta-substituted analogs:

- 2-Chloro-N-(4-boronate-phenyl)acetamide (CAS 825630-79-3): Electron-withdrawing chloro substituent para to the boronate enhances electrophilicity, accelerating transmetalation in cross-coupling reactions .

Biological Activity

N-ethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H26BNO4 |

| Molecular Weight | 319.20 g/mol |

| CAS Number | 1256359-87-1 |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 266.7 ± 33.0 °C |

| Purity | >95% |

This compound exhibits a range of biological activities primarily through its interaction with specific molecular targets. The dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules, which may enhance the compound's efficacy.

Anticancer Activity

Research indicates that this compound has shown potent anticancer activity against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM , demonstrating a significant therapeutic window compared to non-cancerous cells such as MCF10A .

Mechanistic Studies

In mechanistic studies, this compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase in cancerous cells. This was evidenced by increased levels of pro-apoptotic markers and decreased phosphorylation of key signaling proteins involved in cell survival pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests a favorable absorption and distribution profile with high plasma stability (t1/2 > 12 h). In vivo studies conducted in murine models demonstrated a low toxicity profile even at high doses (40 mg/kg), indicating its potential for further development as an anticancer agent .

Case Study 1: Efficacy Against Metastatic Cancer

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells via the tail vein, treatment with this compound resulted in significant inhibition of lung metastasis compared to control groups. The compound's ability to reduce metastatic nodules was attributed to its anti-proliferative effects and modulation of the tumor microenvironment .

Case Study 2: Safety Profile Assessment

A subacute toxicity study assessed the safety profile of this compound in healthy mice. Results indicated that the compound did not induce significant adverse effects at therapeutic doses and exhibited no signs of cardiotoxicity or severe organ damage .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-ethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a phenoxyacetamide precursor with a boronic ester derivative. For example, chloroacetylation of a phenolic intermediate followed by nucleophilic substitution with an ethylamine group is common. Reaction optimization includes using potassium carbonate as a base in dimethylformamide (DMF) at room temperature, monitored via TLC for completion . Purification often involves recrystallization or column chromatography to isolate the target compound.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on signals for the ethyl group (~1.2 ppm for CH), boronic ester (quartet for B-O), and acetamide carbonyl (~168 ppm in C NMR) .

- HPLC-MS : Validate purity (>95%) and molecular weight using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and boronic ester oxygen) .

Q. How can researchers screen this compound for basic biological activity?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase or kinase inhibition) to evaluate interactions with target enzymes. IC values are calculated using dose-response curves .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria or fungi via broth microdilution, with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodology :

- Functional Group Variation : Synthesize analogs with modifications to the ethyl group (e.g., longer alkyl chains) or boronic ester (e.g., pinacol vs. other diols). Assess changes in solubility and target binding using SPR (surface plasmon resonance) .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with proteins like proteases or kinases. Validate predictions via SPR or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

- Comparative Assays : Replicate experiments under standardized conditions (e.g., pH, temperature) to eliminate variability. Use positive controls (e.g., known kinase inhibitors) to calibrate results .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. How can the boronic ester moiety be exploited for targeted drug delivery or imaging?

- Methodology :

- Boron Neutron Capture Therapy (BNCT) : Leverage the B isotope in the boronic ester for cancer therapy. Quantify boron uptake in tumor cells via ICP-MS .

- PET Tracer Development : Radiolabel the compound with F or C for imaging studies. Validate specificity in murine models using microPET/CT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.